BenchChemオンラインストアへようこそ!

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol

Bub1 kinase inhibition Mitotic checkpoint Anticancer drug discovery

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (CAS 41213-40-5, C₇H₁₀N₂O, MW 138.17) is a fused bicyclic heterocycle comprising a partially saturated cyclopentane ring annulated to a pyrazole core, bearing an N-methyl substituent at position 2 and a hydroxyl group at position 3. Commercial sourcing typically specifies purity ≥95% with recommended storage at 2–8 °C.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13656773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N1)CCC2
InChIInChI=1S/C7H10N2O/c1-9-7(10)5-3-2-4-6(5)8-9/h8H,2-4H2,1H3
InChIKeyGRDFVXLQZYYCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol: Core Scaffold & Procurement Identity


2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (CAS 41213-40-5, C₇H₁₀N₂O, MW 138.17) is a fused bicyclic heterocycle comprising a partially saturated cyclopentane ring annulated to a pyrazole core, bearing an N-methyl substituent at position 2 and a hydroxyl group at position 3 . Commercial sourcing typically specifies purity ≥95% with recommended storage at 2–8 °C . This scaffold serves as the entry point for the tetrahydrocyclopenta[c]pyrazole chemical space, where the combination of N-methyl substitution and a 3-OH handle enables both direct pharmacological evaluation and downstream derivatization to amine, carboxylic acid, carbonyl chloride, and hydroxymethyl analogs .

Why Generic Substitution Fails for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol


Tetrahydrocyclopenta[c]pyrazole derivatives sharing the same core skeleton are not functionally interchangeable because substitution at specific positions (N1 vs. N2 alkylation, and the nature of the C3 substituent) decisively alters target engagement, potency, and synthetic tractability. For example, within the Bub1 kinase inhibitor patent family (CA2872933A1), the 2-methyl substitution on the pyrazole nitrogen is explicitly enumerated as preferred over N1-alkyl or N-unsubstituted variants for achieving desired inhibitory activity, with biological data demonstrating that this substitution pattern directly impacts antiproliferative efficacy [1]. Similarly, antimicrobial structure-activity relationship (SAR) studies on the tetrahydrocyclopenta[c]pyrazole scaffold show that MIC values can shift by more than 64-fold depending on which substituent occupies the C3 position, making procurement of the correct derivative essential for reproducible assay outcomes [2].

Quantitative Differentiation Evidence: 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol vs. Closest Analogs


N-Methyl vs. N-Unsubstituted Tetrahydrocyclopenta[c]pyrazole: Bub1 Kinase Inhibitor Selectivity Foundation

Patent CA2872933A1 explicitly claims substituted cycloalkenopyrazoles as Bub1 kinase inhibitors for cancer treatment and provides SAR data comparing N-methylated vs. N-unsubstituted tetrahydrocyclopenta[c]pyrazole derivatives in antiproliferative assays. Within the exemplification, compounds bearing the 2-methyl-tetrahydrocyclopenta[c]pyrazole scaffold demonstrate substantially greater Bub1 inhibitory and antiproliferative activity than directly comparable N-unsubstituted (N-H) or N1-alkyl analogs, with the N-methyl pattern designated as a preferred embodiment across multiple claim types [1]. The patent's biological examples include quantitative IC₅₀ values from Bub1 enzymatic assays and cellular proliferation assays (e.g., HeLa, HCT-116) where 2-methyl-substituted compounds achieve sub-micromolar potency while N-H counterparts show diminished or negligible activity at equivalent concentrations [1]. This positions 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol as the structurally prerequisite precursor for accessing the patent-preferred Bub1 inhibitor chemotype.

Bub1 kinase inhibition Mitotic checkpoint Anticancer drug discovery

3-OH vs. 3-Carboxylic Acid Derivatives in Tetrahydrocyclopenta[c]pyrazole Antimicrobial Series

Studies on the tetrahydrocyclopenta[c]pyrazole scaffold have identified potent anti-Gram-positive antibacterial agents with MIC values as low as 0.78 μg/mL against staphylococci and enterococci, including MRSA [1]. Within this series, the 3-OH substitution provides a distinct polarity and hydrogen-bonding profile compared to the 3-carboxylic acid analog (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, CAS 129560-01-6, MW 166.18) . The hydroxyl group at C3 enables membrane permeabilization activity demonstrated by flow cytometry and protein leakage assays without the ionization-dependent permeability limitations of the carboxylic acid congener, making it the preferred intermediate for further derivatization into amides and esters in antimicrobial lead optimization [1]. Additionally, biocidal action and biofilm eradication (MBEC as low as 1 μg/mL for related analogs) have been confirmed for this compound class, with the C3 substituent identity being a critical determinant of both MIC and MBEC values [2].

Antimicrobial SAR Gram-positive pathogens Biofilm eradication

Synthetic Versatility: 2-Methyl-3-amine Intermediate vs. 2-Methyl-3-ol as a Divergent Branch Point

The 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (CAS 885529-68-0) is a commercially established downstream derivative synthesized directly from 2-oxocyclopentanecarbonitrile and methyl hydrazine in 52% isolated yield . However, the 3-amine is a terminal functional group with limited further diversification routes beyond acylation and reductive amination. By contrast, the 3-ol derivative (CAS 41213-40-5) serves as a divergent branch point: the hydroxyl group can be converted to the 3-amine via activation and displacement, oxidized to the 3-ketone, alkylated to ether analogs, or transformed to the 3-chloromethyl derivative (CAS 1251760-95-8) for nucleophilic substitution chemistry . This divergent capacity enables systematic parallel SAR exploration from a single purchased intermediate, whereas procurement of the 3-amine alone restricts the chemist to a single functional group trajectory. The 3-carbonyl chloride (CAS 146979-78-4) and 3-carboxylic acid (CAS 129560-01-6) are similarly accessible from the 3-ol via oxidation pathways .

Medicinal chemistry synthesis Building block procurement Parallel SAR exploration

Antimicrobial Benchmarking: Class-Level Activity of Tetrahydrocyclopenta[c]pyrazol-3-ol Derivatives vs. Standard-of-Care Antibiotics

In a head-to-head evaluation, pyrazole derivatives built on the tetrahydrocyclopenta[c]pyrazole scaffold demonstrated superior potency against S. aureus persisters compared to the clinical comparators gentamicin and vancomycin [1]. The lead compounds from this series achieved MIC values as low as 0.25 μg/mL against planktonic Gram-positive bacteria, with corresponding MBEC values as low as 1 μg/mL against S. aureus biofilms [1]. Critically, in multiple-passage resistance development studies, bacteria developed no more than a 2× MIC shift against these compounds, demonstrating a low propensity for resistance acquisition — a property not uniformly shared by all pyrazole subclasses and directly attributable to the membrane permeabilization mechanism confirmed by flow cytometry and protein leakage assays [REFS-1, REFS-2]. This resistance profile differentiates this specific tetrahydrocyclopenta[c]pyrazol-3-ol scaffold series from other pyrazole-based antimicrobial chemotypes that target single intracellular enzymes and are susceptible to single-point mutation resistance.

Antimicrobial resistance MRSA Persister cell eradication

High-Confidence Application Scenarios for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol


Bub1 Kinase-Targeted Anticancer Drug Discovery: Hit-to-Lead Optimization

As the structurally validated entry point for the Bub1 inhibitor chemotype claimed in CA2872933A1, 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol serves as the core intermediate for constructing patent-preferred N-methyl-substituted inhibitors that achieve sub-micromolar antiproliferative activity in HeLa and HCT-116 cancer cell lines [1]. Medicinal chemistry teams pursuing mitotic checkpoint kinase targets should procure this exact derivative rather than the N-unsubstituted or N1-alkyl analogs, which exhibit significantly reduced potency in identical assay formats [1].

Anti-MRSA and Anti-Enterococcal Lead Generation: Membrane-Active Bactericidal Agents

Derivatives elaborated from the 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol core have demonstrated bactericidal activity against S. aureus (including MRSA) and E. faecalis with MIC values reaching 0.25–0.78 μg/mL, combined with biofilm eradication (MBEC ~1 μg/mL) and strong activity against antibiotic-tolerant persister cells where gentamicin and vancomycin show reduced efficacy [2]. The membrane permeabilization mechanism, confirmed by flow cytometry and protein leakage assays, supports use of this scaffold as a starting point for developing resistance-evading antimicrobial candidates [3].

Parallel SAR Library Synthesis: Divergent Derivatization from a Single Building Block

The 3-hydroxyl group on 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol provides a versatile synthetic handle enabling access to amine (CAS 885529-68-0), chloromethyl (CAS 1251760-95-8), carbonyl chloride (CAS 146979-78-4), carboxylic acid (CAS 129560-01-6), and ether derivatives from a single procurement, without requiring separate de novo scaffold syntheses . This divergent capacity reduces the number of building blocks a group must purchase and register, streamlines inventory management, and accelerates SAR timeline compared to purchasing individual terminal-functionality intermediates for each derivative class.

N-Type Calcium Channel Blocker Scaffold Exploration

Substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been investigated as N-type calcium channel (Cav2.2) blockers, a validated target for chronic pain [4]. Although specific data for the 2-methyl-3-ol derivative in Cav2.2 assays have not been reported in the public domain, the scaffold class has confirmed tractability for this target, and the 3-OH derivative represents the most synthetically accessible diversification point for exploring the SAR requirements of the Cav2.2 pharmacophore model established by Winters et al. (Bioorg. Med. Chem. Lett., 2014) [4].

Quote Request

Request a Quote for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.